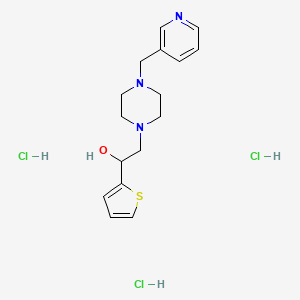
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a useful research compound. Its molecular formula is C16H24Cl3N3OS and its molecular weight is 412.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol trihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, a thiophene ring, and a pyridine substituent, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₃N₃S |
| Molecular Weight | 355.63 g/mol |
| CAS Number | 1040656-88-9 |
| Solubility | Soluble in water and common organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the piperazine ring through cyclization.
- Substitution reactions to introduce the pyridine and thiophene groups.
- Salt formation to yield the trihydrochloride form, enhancing solubility and stability.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging method. Results indicate that it possesses moderate antioxidant activity, comparable to known standards like Trolox . The presence of thiophene and piperazine moieties is believed to contribute to this activity by neutralizing free radicals.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have been reported to inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have provided insights into the binding interactions between these compounds and enzyme active sites.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of piperazine derivatives found that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. This suggests that structural modifications can significantly impact biological efficacy .
Case Study 2: Neuroprotective Potential
In a neuroprotection study, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it reduced cell death significantly compared to control groups, highlighting its potential for further development in neuroprotective therapies .
Propiedades
IUPAC Name |
2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1-thiophen-2-ylethanol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.3ClH/c20-15(16-4-2-10-21-16)13-19-8-6-18(7-9-19)12-14-3-1-5-17-11-14;;;/h1-5,10-11,15,20H,6-9,12-13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQWCBMKJVCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC(C3=CC=CS3)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














